Acetylcarnosine
Overview
Description
Acetylcarnosine, also known as N-acetyl-L-carnosine, is a naturally occurring compound chemically related to the dipeptide carnosine. It is composed of beta-alanine and L-histidine, with an additional acetyl group attached to the beta-alanine. This acetylation makes this compound more resistant to degradation by carnosinase, an enzyme that breaks down carnosine into its constituent amino acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetylcarnosine can be synthesized through the acetylation of carnosine. The process typically involves the reaction of carnosine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to prevent the degradation of the product .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography to remove impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
Acetylcarnosine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form carnosine and other oxidation products. This reaction is often catalyzed by reactive oxygen species.
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions, converting this compound back to carnosine.
Substitution: This compound can undergo substitution reactions where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and reactive oxygen species.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Carnosine and other oxidation products.
Hydrolysis: Carnosine.
Substitution: Products depend on the nucleophile used in the reaction.
Scientific Research Applications
Acetylcarnosine has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the effects of acetylation on dipeptides and their stability.
Biology: Investigated for its role in cellular protection against oxidative stress and its potential as an antioxidant.
Medicine: Studied for its potential therapeutic effects in treating cataracts, neurodegenerative diseases, and other age-related conditions. .
Mechanism of Action
Acetylcarnosine exerts its effects primarily through its antioxidant properties. It scavenges reactive oxygen species and inhibits lipid peroxidation, protecting cells from oxidative damage. The compound can cross cell membranes and reach intracellular targets, where it interacts with various molecular pathways involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
Carnosine: The parent compound of acetylcarnosine, composed of beta-alanine and L-histidine without the acetyl group.
Homocarnosine: A dipeptide similar to carnosine but with gamma-aminobutyric acid instead of beta-alanine.
Anserine: A methylated form of carnosine found in the muscle tissues of birds and some mammals.
Uniqueness of this compound
This compound is unique due to its acetyl group, which enhances its stability and resistance to enzymatic degradation. This makes it more effective as an antioxidant compared to carnosine and other related compounds. Its ability to cross cell membranes and reach intracellular targets further distinguishes it from similar compounds .
Properties
IUPAC Name |
(2R)-2-(3-acetamidopropanoylamino)-3-(1H-imidazol-5-yl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O4/c1-7(16)13-3-2-10(17)15-9(11(18)19)4-8-5-12-6-14-8/h5-6,9H,2-4H2,1H3,(H,12,14)(H,13,16)(H,15,17)(H,18,19)/t9-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKAYIFDRRZZKNF-SECBINFHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC(=O)NC(CC1=CN=CN1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NCCC(=O)N[C@H](CC1=CN=CN1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Acetylcarnosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012881 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
56353-15-2 | |
Record name | Acetylcarnosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012881 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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